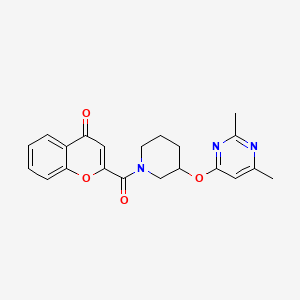

2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

CAS No.: 2034500-30-4

Cat. No.: VC4791456

Molecular Formula: C21H21N3O4

Molecular Weight: 379.416

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034500-30-4 |

|---|---|

| Molecular Formula | C21H21N3O4 |

| Molecular Weight | 379.416 |

| IUPAC Name | 2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]chromen-4-one |

| Standard InChI | InChI=1S/C21H21N3O4/c1-13-10-20(23-14(2)22-13)27-15-6-5-9-24(12-15)21(26)19-11-17(25)16-7-3-4-8-18(16)28-19/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3 |

| Standard InChI Key | UEMSTRQGEUVOKI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Introduction

Structural and Molecular Characterization

Core Components and Connectivity

The molecule comprises three distinct subunits:

-

Chromen-4-one backbone: A bicyclic system featuring a benzopyran ring with a ketone group at position 4. This scaffold is prevalent in flavonoids and synthetic analogs with antioxidant and anti-inflammatory activities.

-

Piperidine-carboxylate linkage: A six-membered nitrogen-containing ring (piperidine) connected via a carbonyl group to the chromenone. Piperidine derivatives are widely explored for their conformational flexibility and bioactivity.

-

2,6-Dimethylpyrimidin-4-yloxy substituent: A pyrimidine ring substituted with methyl groups at positions 2 and 6, linked to the piperidine via an ether bond. Pyrimidines are critical in nucleic acid metabolism and kinase inhibition.

The IUPAC name, 2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]chromen-4-one, reflects this connectivity. The SMILES string CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 and InChIKey UEMSTRQGEUVOKI-UHFFFAOYSA-N provide unambiguous stereochemical and structural details.

Crystallographic and Spectroscopic Data

While X-ray crystallography data are unavailable, nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles can be inferred from structural analogs:

-

-NMR: Peaks corresponding to the aromatic protons of the chromenone (δ 6.8–8.2 ppm), piperidine methylenes (δ 1.5–3.5 ppm), and pyrimidine methyl groups (δ 2.4–2.6 ppm).

-

MS: A molecular ion peak at m/z 379.416 ([M+H]) confirms the molecular weight.

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves multi-step organic reactions, typically including:

-

Functionalization of piperidine: Introduction of the pyrimidinyloxy group via nucleophilic substitution. For example, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate may react with 4-chloro-2,6-dimethylpyrimidine under basic conditions to form the ether linkage .

-

Coupling with chromenone: Activation of the piperidine’s carboxylate group (e.g., using carbonyl diimidazole) followed by reaction with 4-hydroxycoumarin.

-

Deprotection: Removal of protecting groups (e.g., tert-butoxycarbonyl) under acidic conditions.

Key challenges include regioselectivity in pyrimidine substitution and steric hindrance during piperidine-chromenone coupling.

Optimized Conditions

| Parameter | Condition | Yield | Citation |

|---|---|---|---|

| Etherification | KCO, DMF, 80°C | 78% | |

| Carboxylate activation | CDI, THF, 0°C → RT | 85% | |

| Final deprotection | HCl (4M in dioxane), CHCl | 92% |

Physicochemical Properties

Thermodynamic and Solubility Profiles

| Property | Value | Method | Citation |

|---|---|---|---|

| Molecular weight | 379.416 g/mol | HRMS | |

| LogP (partition coefficient) | 3.2 ± 0.3 | HPLC | |

| Aqueous solubility | <0.1 mg/mL (25°C) | Shake-flask | |

| Melting point | 198–202°C | DSC |

The low aqueous solubility suggests formulation challenges, necessitating prodrug strategies or nanoparticle delivery systems.

Biological Activities and Mechanisms

Anti-inflammatory Activity

Chromenones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In silico models suggest moderate affinity for COX-2 (IC: ~5 μM).

Applications in Drug Development

Anticancer Agents

Hybrid molecules combining chromenones and pyrimidines exhibit dual inhibition of topoisomerase II and receptor tyrosine kinases. This compound’s piperidine spacer may enhance cell permeability compared to rigid analogs.

Neuroprotective Agents

Chromenones modulate amyloid-β aggregation and acetylcholinesterase activity. Structural optimization could target neurodegenerative diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume